Cas no 5914-16-9 ((5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone)
5914-16-9 structure
Product Name:(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone
CAS-nummer:5914-16-9
MF:C17H14O3
MW:266.291265010834
CID:1616565
PubChem ID:914500
Update Time:2025-04-21
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone Chemische en fysische eigenschappen
Naam en identificatie
-
- (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone
- Methanone, (5-hydroxy-2-methyl-3-benzofuranyl)(4-methylphenyl)-
- DTXSID80863650
- AKOS022128142
- CHEMBL601129
- GNF-Pf-1387
- 5914-16-9
- SMSF0009234
- STL325147
- SR-01000223148-1
- SR-01000223148
- CB00689
- AB00100612-01
- Oprea1_252339
-
- Inchi: 1S/C17H14O3/c1-10-3-5-12(6-4-10)17(19)16-11(2)20-15-8-7-13(18)9-14(15)16/h3-9,18H,1-2H3
- InChI-sleutel: ADKYMHQFXZVDKW-UHFFFAOYSA-N
- LACHT: O1C(C)=C(C(C2C=CC(C)=CC=2)=O)C2C=C(C=CC1=2)O
Berekende eigenschappen
- Exacte massa: 266.09432
- Monoisotopische massa: 266.094294
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 359
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 50.4
- XLogP3: 4.1
Experimentele eigenschappen
- Dichtheid: 1.236
- Kookpunt: 434.2°C at 760 mmHg
- Vlampunt: 216.4°C
- Brekindex: 1.641
- PSA: 50.44
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone Gerelateerde literatuur
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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